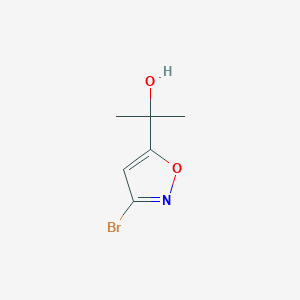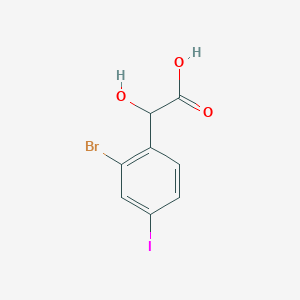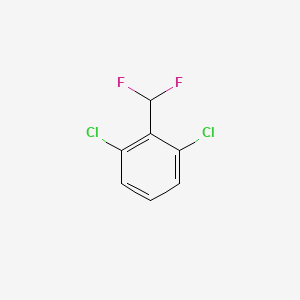
2-(3-Bromo-5-isoxazolyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-isoxazolyl)-2-propanol is a chemical compound that features a bromine atom attached to an isoxazole ring, which is further connected to a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-bromo-5-isoxazole with a suitable propanol derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(3-Bromo-5-isoxazolyl)-2-propanol may involve large-scale bromination reactions followed by purification processes to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-5-isoxazolyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form de-brominated derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(3-Bromo-5-isoxazolyl)-2-propanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-isoxazolyl)-2-propanol involves its interaction with specific molecular targets. The bromine atom and isoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-5-isoxazolyl)ethanamine
- 3-(3-Bromo-5-isoxazolyl)propanoic acid
- 1-(3-Bromo-5-isoxazolyl)-2-bromoethanol
Uniqueness
2-(3-Bromo-5-isoxazolyl)-2-propanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H8BrNO2 |
|---|---|
Poids moléculaire |
206.04 g/mol |
Nom IUPAC |
2-(3-bromo-1,2-oxazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C6H8BrNO2/c1-6(2,9)4-3-5(7)8-10-4/h3,9H,1-2H3 |
Clé InChI |
BQHGANPOZHZRCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=NO1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















